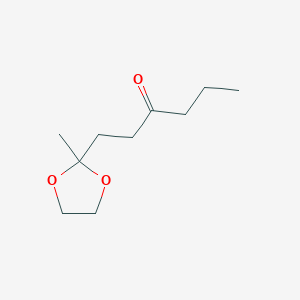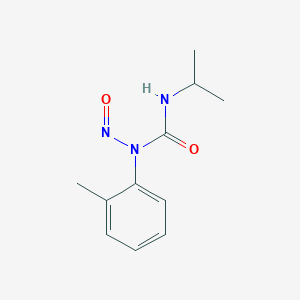
N-(2-Methylphenyl)-N-nitroso-N'-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is an organic compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their ability to act as alkylating agents. The structure of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea consists of a nitroso group attached to a urea moiety, with a 2-methylphenyl and a propan-2-yl group as substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea typically involves the reaction of 2-methylphenyl isocyanate with nitrosating agents under controlled conditions. One common method is to react 2-methylphenyl isocyanate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea has several applications in scientific research:
Biology: Studied for its potential as an alkylating agent in DNA modification.
Medicine: Investigated for its anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea involves the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can interact with DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its anticancer activity, where it induces cytotoxic effects in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methylphenyl)-N-nitroso-N’-methylurea
- N-(2-Methylphenyl)-N-nitroso-N’-ethylurea
- N-(2-Methylphenyl)-N-nitroso-N’-butylurea
Uniqueness
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is unique due to its specific substituents, which influence its reactivity and biological activity. The presence of the 2-methylphenyl group provides steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the propan-2-yl group enhances its lipophilicity, potentially improving its cellular uptake and distribution.
Eigenschaften
CAS-Nummer |
110396-90-2 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-1-nitroso-3-propan-2-ylurea |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)12-11(15)14(13-16)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,15) |
InChI-Schlüssel |
LAEDUIAHMCLHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C(=O)NC(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
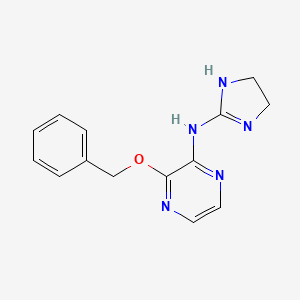
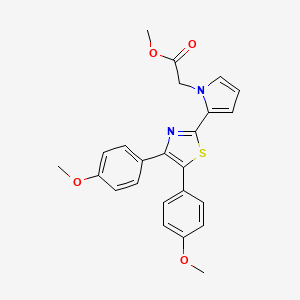
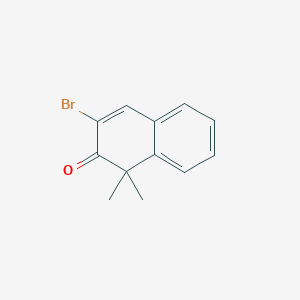
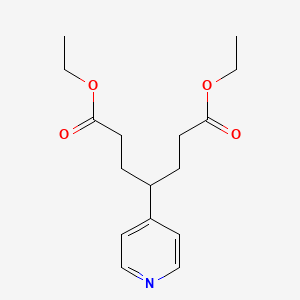
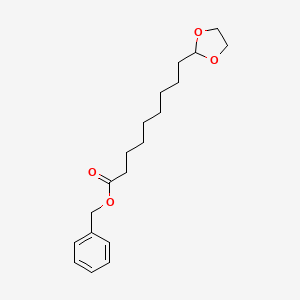
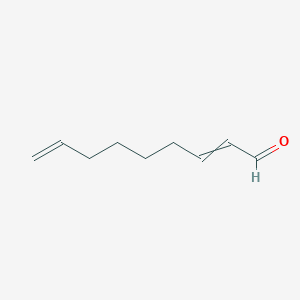
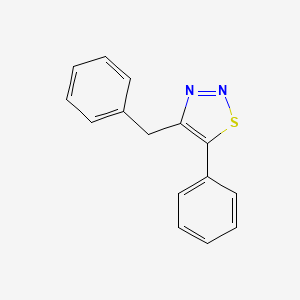
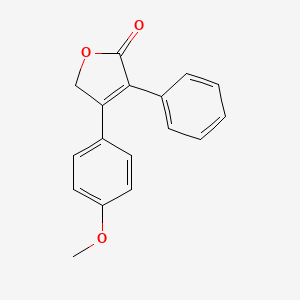
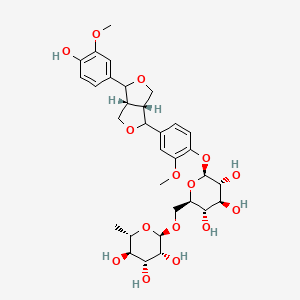
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
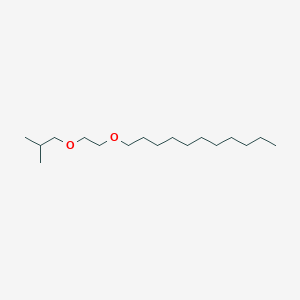
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
